1-Dimethylvinylsilyloxy-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dimethylvinylsilyloxy-3-methylbenzene is an organosilicon compound with the molecular formula C₁₁H₁₆OSi and a molecular weight of 192.3296 g/mol . This compound features a benzene ring substituted with a dimethylvinylsilyloxy group and a methyl group. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Dimethylvinylsilyloxy-3-methylbenzene can be synthesized through the reaction of 3-methylphenol with vinyltrimethylsilane in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, often involving a base such as potassium carbonate to facilitate the formation of the silyloxy group .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Dimethylvinylsilyloxy-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may lead to the formation of silanes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate catalysts and conditions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Dimethylvinylsilyloxy-3-methylbenzene finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
Wirkmechanismus
The mechanism by which 1-Dimethylvinylsilyloxy-3-methylbenzene exerts its effects involves interactions with molecular targets through its silyloxy group. The compound can participate in various chemical pathways, including nucleophilic and electrophilic reactions, due to the presence of the reactive vinyl and silyloxy groups .
Vergleich Mit ähnlichen Verbindungen
1-Dimethylphenylsilyloxy-3-methylbenzene: Similar structure but with a phenyl group instead of a vinyl group.
Vinyltrimethylsilane: Lacks the benzene ring but contains the vinyl and silyl groups.
Uniqueness: 1-Dimethylvinylsilyloxy-3-methylbenzene is unique due to the combination of a benzene ring with a dimethylvinylsilyloxy group, providing distinct reactivity and applications compared to its analogs .
Eigenschaften
CAS-Nummer |
959251-36-6 |
---|---|
Molekularformel |
C11H16OSi |
Molekulargewicht |
192.33 g/mol |
IUPAC-Name |
ethenyl-dimethyl-(3-methylphenoxy)silane |
InChI |
InChI=1S/C11H16OSi/c1-5-13(3,4)12-11-8-6-7-10(2)9-11/h5-9H,1H2,2-4H3 |
InChI-Schlüssel |
KHHKJMKTAPOXKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)O[Si](C)(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.